molecular formula C13H14O3 B157323 5-(4-Methoxyphenyl)cyclohexane-1,3-dione CAS No. 1774-12-5

5-(4-Methoxyphenyl)cyclohexane-1,3-dione

Cat. No. B157323
Key on ui cas rn: 1774-12-5
M. Wt: 218.25 g/mol
InChI Key: AHYCBDWPHFFKFK-UHFFFAOYSA-N
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Patent
US07888344B2

Procedure details

To a stirred solution of 5-(4-methoxyphenyl)cyclohexane-1,3-dione (5 g, 22.6 mmol) in AcOH (40 mL) at r.t. was added bromine (3.61 g, 1.18 mL, 22.6 mmol) dropwise. The reaction was then carried out according to Method A to give the title compound in quantitative yield as a white solid. δH (DMSO-d6) 7.24 (2H, d, J 8.6 Hz), 6.87 (2H, d, J 8.6 Hz), 3.72 (3H, s), 3.31-3.21 (1H, m), 2.88-2.82 (2H, m), 2.77-2.62 (3H, m). LCMS (ES+) 296.9 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[CH2:12][C:11](=[O:16])[CH2:10]2)=[CH:5][CH:4]=1.[Br:17]Br>CC(O)=O>[Br:17][CH:12]1[C:11](=[O:16])[CH2:10][CH:9]([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH2:14][C:13]1=[O:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1CC(CC(C1)=O)=O
Name
Quantity
1.18 mL
Type
reactant
Smiles
BrBr
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1C(CC(CC1=O)C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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